Ethyl 2-(4-bromo-3-nitrophenyl)acetate
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Overview
Description
Ethyl 2-(4-bromo-3-nitrophenyl)acetate is an organic compound with the molecular formula C10H10BrNO4. It is a pale-yellow to yellow-brown solid that is used in various chemical reactions and research applications. The compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an ethyl acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-bromo-3-nitrophenyl)acetate can be synthesized through a multi-step process involving the bromination and nitration of phenylacetic acid derivatives. One common method involves the bromination of 4-nitrophenylacetic acid followed by esterification with ethanol to form the desired compound. The reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or distillation to obtain the pure compound. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-3-nitrophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Formation of substituted phenylacetic acid derivatives.
Reduction Reactions: Formation of ethyl 2-(4-bromo-3-aminophenyl)acetate.
Ester Hydrolysis: Formation of 4-bromo-3-nitrophenylacetic acid and ethanol.
Scientific Research Applications
Ethyl 2-(4-bromo-3-nitrophenyl)acetate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceutical compounds and as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromo-3-nitrophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles .
Comparison with Similar Compounds
Ethyl 2-(4-bromo-3-nitrophenyl)acetate can be compared with similar compounds such as:
Ethyl 2-(4-bromo-2-nitrophenyl)acetate: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
Ethyl 2-(4-chloro-3-nitrophenyl)acetate: Contains a chlorine atom instead of bromine, which affects its chemical properties and reactivity.
Ethyl 2-(4-bromo-3-aminophenyl)acetate: The reduced form of the nitro compound, with different chemical and biological properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-(4-bromo-3-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)6-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCPQJTZILYMBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875258-18-7 |
Source
|
Record name | ethyl 2-(4-bromo-3-nitrophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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